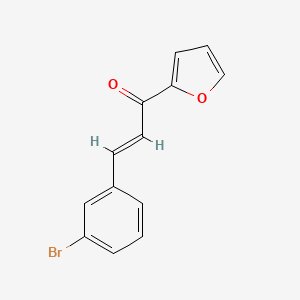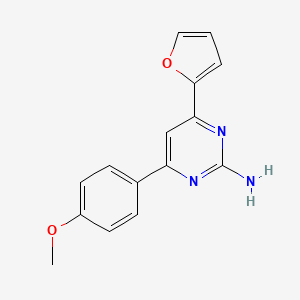
4-(4-Bromophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Bromophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine, also known as 4-BP6MP, is a heterocyclic compound composed of pyrimidine and benzene rings. It is a synthetic molecule with potential applications in a wide range of scientific fields.
Wissenschaftliche Forschungsanwendungen
4-(4-Bromophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has a wide range of applications in scientific research. It can be used as a molecular probe for the study of enzymes and receptors. It has also been used in the development of novel drugs and in the study of enzyme inhibition and activation. Additionally, 4-(4-Bromophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has been used as a fluorescent dye for the detection of proteins and other biomolecules.
Wirkmechanismus
4-(4-Bromophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has been found to interact with enzymes and receptors through a variety of mechanisms. It can act as an agonist, antagonist, or allosteric modulator. It has been found to bind to enzymes and receptors through hydrogen bonding, hydrophobic interactions, and electrostatic interactions.
Biochemical and Physiological Effects
4-(4-Bromophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has been found to have a variety of biochemical and physiological effects. It has been found to modulate the activity of enzymes and receptors, and has been found to have an inhibitory effect on the enzyme acetylcholinesterase. Additionally, 4-(4-Bromophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has been found to have neuroprotective and anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
4-(4-Bromophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has several advantages for lab experiments. It is a relatively inexpensive compound and can be synthesized in a straightforward manner. Additionally, it has a wide range of applications in scientific research. However, there are also some limitations to using 4-(4-Bromophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine in lab experiments. It is a relatively unstable compound and can be degraded by light and heat. Additionally, it can be difficult to purify and can be toxic to cells and organisms.
Zukünftige Richtungen
There are several potential future directions for the use of 4-(4-Bromophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine in scientific research. It could be used in the development of novel drugs and in the study of enzyme inhibition and activation. Additionally, 4-(4-Bromophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine could be used as a fluorescent dye for the detection of proteins and other biomolecules. It could also be used in the study of enzyme-substrate interactions and the development of inhibitors for enzymes and receptors. Finally, it could be used to develop new methods for drug delivery and to study the effects of drugs on biochemical and physiological processes.
Synthesemethoden
4-(4-Bromophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine can be synthesized via a two-step procedure. The first step is the Friedel-Crafts alkylation of 4-bromobenzene with 4-methoxybenzaldehyde to form the pyrimidine ring. The second step is the condensation of the pyrimidine ring with 4-methoxyphenylhydrazine to form the 4-(4-Bromophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine. The synthesis is conducted in a solvent such as N-methylpyrrolidone (NMP) and is catalyzed by an acid such as trifluoroacetic acid (TFA).
Eigenschaften
IUPAC Name |
4-(4-bromophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O/c1-22-14-8-4-12(5-9-14)16-10-15(20-17(19)21-16)11-2-6-13(18)7-3-11/h2-10H,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGHUPVGTOFCHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-[(3-Pyridylimino)methyl]phenol](/img/structure/B6346859.png)



